3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
The compound 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (position 3) and fluorine (position 4). The sulfonamide group (-SO₂NH-) is linked to a tetrahydropyran (oxan) ring substituted at position 4 with a 4-methoxyphenyl group via a methylene bridge. This structure combines electron-withdrawing substituents (Cl, F) with a polar sulfonamide and a lipophilic tetrahydropyran-methoxyphenyl moiety, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamides .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO4S/c1-25-15-4-2-14(3-5-15)19(8-10-26-11-9-19)13-22-27(23,24)16-6-7-18(21)17(20)12-16/h2-7,12,22H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLWXURGYLEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and interaction with biological systems.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈ClFNO₃S
- IUPAC Name : 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing promising results.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Salmonella typhi | Weak |
| Bacillus subtilis | Strong |
In a comparative study, the compound showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Enzyme Inhibition
The compound's biological activity also includes enzyme inhibition, particularly targeting acetylcholinesterase (AChE) and urease.
Acetylcholinesterase Inhibition
In vitro studies revealed that the compound significantly inhibits AChE, an enzyme involved in neurotransmission. The IC₅₀ value for AChE inhibition was determined to be approximately 5.2 µM, which is comparable to established inhibitors .
Urease Inhibition
The compound showed strong inhibitory effects on urease, an enzyme linked to various gastrointestinal disorders. The IC₅₀ for urease inhibition was found to be 1.5 µM, indicating a high potency .
The mechanism of action for 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide involves:
- Binding Interactions : The sulfonamide group facilitates binding to bacterial enzymes, disrupting their function.
- Enzyme Modulation : By inhibiting AChE and urease, the compound alters neurotransmitter levels and ammonia metabolism, respectively.
Study on Antibacterial Efficacy
A recent study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various sulfonamide derivatives, including our compound of interest. The study highlighted its effectiveness against resistant strains of bacteria and suggested further exploration in clinical settings .
Enzyme Inhibition Research
Another research focused on the enzyme inhibition properties of sulfonamides reported that compounds similar to 3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide could serve as leads for developing new drugs targeting AChE-related disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Heterocyclic Core and Substituents
The following table summarizes key analogs and their structural differences:
Note: Molecular weight of target compound estimated based on structural analogs.
Key Comparative Insights
Physicochemical Properties
- Pyrimidine-based analogs (e.g., 9e) exhibit higher polarity due to the pyrimidine core, enhancing solubility .
- Thermal Stability : Pyrimidine derivative 9e shows a high melting point (255–257°C), suggesting strong crystalline packing forces, while benzimidazole derivatives () have lower solubility due to planar aromatic systems .
Pharmacological Considerations
- Metabolic Stability: Fluorine in the target compound and pyrazole-based analogs () may block oxidative metabolism, extending half-life compared to non-fluorinated compounds like the benzimidazole derivative .
- Binding Interactions : The sulfonamide group facilitates hydrogen bonding with biological targets (e.g., carbonic anhydrase, kinases). The oxan ring’s methoxyphenyl group may enhance hydrophobic interactions in receptor binding pockets compared to smaller substituents like methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
